N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex molecule that appears to be a hybrid structure incorporating elements of indole and thiophene moieties linked through an oxalamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related indole-based compounds is detailed in the first paper, where a multi-step process is described. Starting with 4-(1H-indol-3-yl)butanoic acid, a series of transformations leads to various indole-based oxadiazole scaffolds with substituted phenyl butanamides . Although the exact synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not provided, similar synthetic strategies could potentially be employed, involving nucleophilic substitution reactions with appropriate electrophiles to introduce the thiophene and chloro-methylphenyl groups.
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectral and elemental analysis, as was done for the compounds in the first paper . These techniques would ensure the correct assembly of the molecule and verify the presence of the indole, thiophene, and oxalamide components within the structure.
Chemical Reactions Analysis
The compound may exhibit reactivity typical of indole and thiophene derivatives, as well as amide functionalities. The indole moiety could participate in electrophilic substitution reactions, while the thiophene could undergo nucleophilic aromatic substitution. The oxalamide group might be involved in hydrogen bonding and other non-covalent interactions due to its potential for hydrogen bond donor and acceptor properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would be influenced by its molecular structure. The presence of the indole and thiophene rings suggests potential aromaticity, which could affect the compound's solubility and stability. The oxalamide linkage might confer rigidity to the molecule and influence its melting point. The compound's reactivity with enzymes, as seen with the urease inhibition by related molecules , could also be a significant property, potentially making it a candidate for therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactions
Carbomethylation of Arylacrylamides : The compound is involved in the synthesis of 3-ethyl-3-substituted indolin-2-one through carbomethylation of arylacrylamides. This process, promoted by FeCl2 and di-tert-butyl peroxide (DTBP), tolerates various functional groups and involves radical methylation and arylation of the alkenyl group (Dai et al., 2014).
Synthesis of Indole Based Hybrid Oxadiazole Scaffolds : The compound is used in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules have been studied for their in vitro inhibitory potential against the urease enzyme and show promising properties as therapeutic agents (Nazir et al., 2018).
Green Synthesis of 2-Oxoindolin Phosphonates : In cancer treatment research, novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties, including this compound, have been synthesized. These derivatives have shown promising in vitro anticancer activity and good oral drug-like properties, suggesting potential as future anticancer agents (Tiwari et al., 2018).
Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, providing a new method for synthesizing anthranilic acid derivatives and oxalamides, which includes this compound (Mamedov et al., 2016).
Pharmacological Applications
Allosteric Modulation of the Cannabinoid CB1 Receptor : Indole-2-carboxamides, structurally related to this compound, have been investigated as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies are significant in understanding how structural requirements of indole-2-carboxamides impact their binding affinity and cooperativity at the CB1 receptor (Khurana et al., 2014).
Chiral Recognition of Melatonin Receptor Ligands : Studies on N-anilinoethylamides, chemically related to this compound, have explored the effect of chain conformation on receptor binding, particularly in relation to melatoninergic agents. This research is crucial for understanding the stereochemistry and pharmacological properties of such ligands (Elisi et al., 2020).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFXSNZFFEGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.